molecular formula C22H18ClN3O3 B11566752 N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11566752
M. Wt: 407.8 g/mol
InChI Key: OGBHLOGDMMFIRO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an oxazolo[4,5-b]pyridine moiety, and a dimethylphenoxy acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

The synthesis of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the oxazolo[4,5-b]pyridine core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the oxazolo[4,5-b]pyridine core with the chlorinated phenyl ring and the dimethylphenoxy acetamide group using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    Oxazolo[4,5-b]pyridine derivatives: These compounds share the oxazolo[4,5-b]pyridine core and may have similar biological activities.

    Chloro-substituted phenyl compounds: These compounds have a chloro group on the phenyl ring and may undergo similar chemical reactions.

    Dimethylphenoxy acetamide derivatives: These compounds contain the dimethylphenoxy acetamide group and may have similar applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H18ClN3O3/c1-13-8-14(2)10-16(9-13)28-12-20(27)25-15-5-6-18(23)17(11-15)22-26-21-19(29-22)4-3-7-24-21/h3-11H,12H2,1-2H3,(H,25,27)

InChI Key

OGBHLOGDMMFIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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